molecular formula C23H17N3O5 B387027 2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B387027
M. Wt: 415.4g/mol
InChI Key: ADSYGQBZPZAEJS-ZVHZXABRSA-N
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Description

2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyloxy group, a nitrophenyl group, and a furyl group, all connected through an acetohydrazide linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. This is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 5-(3-nitrophenyl)-2-furaldehyde under acidic conditions to yield the final product.

The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, and using an acid catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, where the naphthol moiety can be replaced by other nucleophiles.

    Condensation: The hydrazide linkage can undergo further condensation reactions with aldehydes or ketones to form new hydrazone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthyloxy derivatives.

    Condensation: Formation of new hydrazone derivatives.

Scientific Research Applications

2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-naphthyloxy)-N’~1~-{(E)-1-[5-(3-nitrophenyl)-2-furyl]methylidene}acetohydrazide is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C23H17N3O5/c27-23(15-30-20-9-8-16-4-1-2-5-17(16)13-20)25-24-14-21-10-11-22(31-21)18-6-3-7-19(12-18)26(28)29/h1-14H,15H2,(H,25,27)/b24-14+

InChI Key

ADSYGQBZPZAEJS-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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